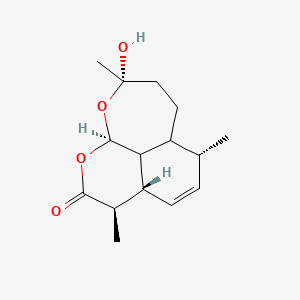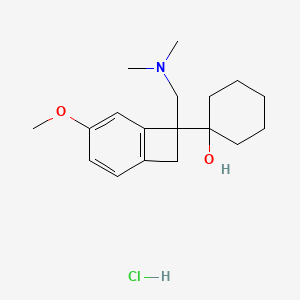
22Wtc47mln
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 22Wtc47mln involves multiple steps, starting with the formation of the bicyclic core. The key steps include:
Formation of the bicyclic structure: This is achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the dimethylamino group: This step involves the alkylation of the bicyclic core with dimethylamine under basic conditions.
Cyclohexanol formation: The final step involves the reduction of the ketone group to form the cyclohexanol moiety.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: for the Diels-Alder reaction.
Continuous flow reactors: for the alkylation and methoxylation steps to ensure consistent product quality.
Hydrogenation reactors: for the reduction step to form the cyclohexanol group.
Analyse Des Réactions Chimiques
Types of Reactions
22Wtc47mln: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can further modify the cyclohexanol group.
Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of This compound .
Applications De Recherche Scientifique
22Wtc47mln: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 22Wtc47mln involves its interaction with specific molecular targets. The compound is known to:
Bind to receptors: It interacts with certain receptors in the nervous system, modulating their activity.
Inhibit enzymes: It can inhibit specific enzymes, affecting various biochemical pathways.
Alter cellular processes: By binding to cellular components, it can influence cell signaling and function.
Comparaison Avec Des Composés Similaires
22Wtc47mln: can be compared with other similar compounds such as:
1-(7-((dimethylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexanol: This compound shares a similar core structure but lacks the hydrochloride group.
1-(7-((methylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexanol: This compound has a methylamino group instead of a dimethylamino group.
The uniqueness of This compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
242473-07-0 |
|---|---|
Formule moléculaire |
C18H28ClNO2 |
Poids moléculaire |
325.9 g/mol |
Nom IUPAC |
1-[7-[(dimethylamino)methyl]-4-methoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-19(2)13-17(18(20)9-5-4-6-10-18)12-14-7-8-15(21-3)11-16(14)17;/h7-8,11,20H,4-6,9-10,12-13H2,1-3H3;1H |
Clé InChI |
DZWMZTDDPDXARM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1(CC2=C1C=C(C=C2)OC)C3(CCCCC3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




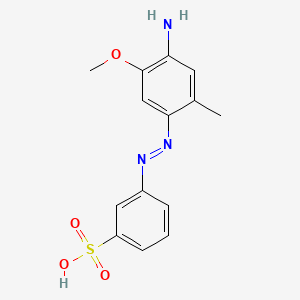
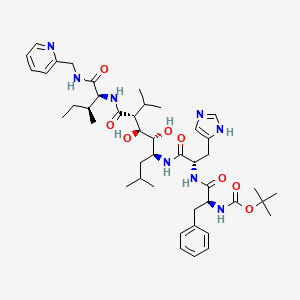


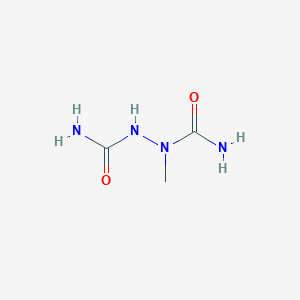
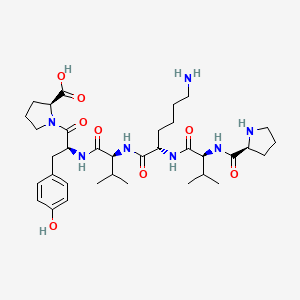
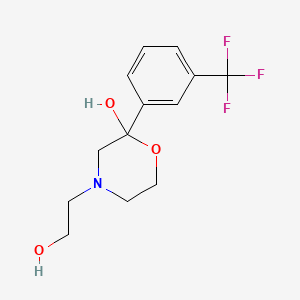

![2-Cyclohexyl-n-methyl-n-[2-(pyridin-2-yl)ethyl]ethanamine](/img/structure/B12795356.png)
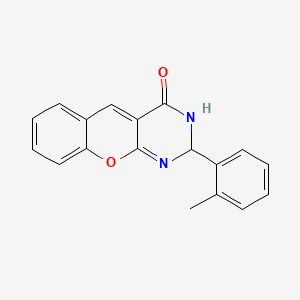
![ethyl 4,12-diethyl-3,5,11,13-tetraoxo-7,9-dioxa-4,8,12-triazatetracyclo[6.6.0.02,6.010,14]tetradecane-1-carboxylate](/img/structure/B12795382.png)
